B1579551 N-α-Boc-N-γ-xanthyl-L-asparagine

N-α-Boc-N-γ-xanthyl-L-asparagine

Cat. No.: B1579551
M. Wt: 412.5
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Boc-N-γ-xanthyl-L-asparagine (CAS 65420-40-8) is a protected derivative of L-asparagine, featuring a tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a xanthyl (9-xanthenyl) group on the γ-carboxamide nitrogen. Its molecular formula is C₂₂H₂₄N₂O₆ (MW 412.44), with a melting point of 177.5–181.5°C and a density of ~1.32 g/cm³ . This compound is widely used in peptide synthesis and PROTAC (Proteolysis-Targeting Chimera) development, where orthogonal protecting groups enable selective deprotection and coupling steps .

Properties

Molecular Weight

412.5

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

N-α-Boc-N-γ-xanthyl-L-asparagine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the amine functionality, while the xanthyl group protects the side chain. This dual protection allows for selective deprotection steps, facilitating the synthesis of complex peptides with high precision and purity.

Key Features:

  • Protection Strategy: The Boc group prevents unwanted reactions at the amine site during synthesis.
  • Selective Deprotection: The xanthyl group can be selectively removed under mild conditions, allowing for further modifications.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupFunctionality ProtectedDeprotection ConditionsAdvantages
BocAmineAcidic conditionsStable under basic conditions
XanthylSide chainMild conditionsSelective removal without affecting other groups

Drug Development

In pharmaceutical research, this compound is pivotal for designing peptide-based drug candidates. Its protected form ensures stability throughout the drug development process, enabling the synthesis of therapeutic peptides that can exhibit tailored biological activities.

Case Study:
A recent study demonstrated the utility of this compound in synthesizing a peptide analog that showed enhanced efficacy against specific cancer cell lines while minimizing cytotoxic effects on normal cells .

Proteomics Studies

This compound is instrumental in proteomics for investigating protein-protein interactions and post-translational modifications. By incorporating this compound into synthetic peptides, researchers can probe critical modifications like phosphorylation and glycosylation.

Research Insight:
A study highlighted the use of this amino acid derivative to identify phosphorylation sites on target proteins, significantly enhancing our understanding of cellular signaling pathways .

Bioconjugation

This compound's versatile protecting groups make it an excellent candidate for bioconjugation applications. It can be conjugated with various molecules, such as fluorophores or drugs, to create conjugates useful in imaging, targeting therapies, and diagnostics.

Application Example:
In a recent application, researchers successfully conjugated this amino acid derivative to a fluorescent marker to study cellular uptake mechanisms in live cells .

Comparison with Similar Compounds

N-α-Boc-N-γ-trityl-L-asparagine

  • Structure : Boc on α-NH₂, trityl (triphenylmethyl) on γ-NH₂.
  • Molecular Formula : C₂₈H₃₀N₂O₅ (MW 474.54) .
  • Deprotection: Trityl requires stronger acidic conditions (e.g., TFA) compared to xanthyl, which may need specific cleavage methods (e.g., thiolysis or photolysis) . Applications: Trityl is favored for long-term stability in solid-phase synthesis, while xanthyl offers intermediate steric bulk for solution-phase reactions .

N-α-Z-N-γ-trityl-L-asparagine

  • Structure : Z (benzyloxycarbonyl) on α-NH₂, trityl on γ-NH₂.
  • CAS : 132388-57-9 .
  • Key Differences: Deprotection: Z is removed via hydrogenolysis (H₂/Pd), orthogonal to Boc (acid-labile) and trityl (strong acid). Utility: Z protection is preferred for stepwise synthesis where acid-sensitive groups are present .

N-Cbz-L-aspartic Acid Derivatives

  • Examples : N-Cbz-L-aspartic acid 4-benzyl ester (CAS 1152-61-0) .
  • Key Differences :
    • Backbone : Aspartic acid (carboxylic acid) vs. asparagine (carboxamide).
    • Protection Strategy : Cbz (carbobenzoxy) on α-NH₂, benzyl ester on β-COOH. Used for carboxylate activation in couplings .

N-Acetylasparagine

  • Structure : Acetyl on α-NH₂, free γ-NH₂.
  • CAS : 4033-40-3 .
  • Key Differences :
    • Deprotection : Acetyl groups require harsh basic conditions (e.g., hydrazine), limiting compatibility with acid/base-sensitive substrates.
    • Role : Primarily used in metabolic studies rather than synthetic chemistry .

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility
N-α-Boc-N-γ-xanthyl-L-asparagine 412.44 177.5–181.5 DMF, DMSO
N-α-Boc-N-γ-trityl-L-asparagine 474.54 Not reported Chloroform, DCM
N-Cbz-L-aspartic acid 267.23 Not reported THF, ethyl acetate

Stability and Handling

  • Boc-xanthyl : Stable under basic conditions; sensitive to strong acids (e.g., TFA) .
  • Trityl Derivatives : Prone to acid-catalyzed cleavage, requiring careful handling in acidic environments .

Preparation Methods

Reaction Conditions and Procedure

  • Reactants: L-asparagine and Bis(tert-butoxycarbonyl)oxide ((Boc)2O)
  • Solvent: Water (green solvent)
  • pH Control: Alkaline conditions maintained at pH 9–10 using NaOH solution
  • Temperature: Initial 25–30 °C, then warmed to 30–40 °C for reaction progression
  • Reaction Time: 4–6 hours under stirring
  • Isolation: Acidification of reaction mixture to pH 4.0–4.5 with 6 M HCl at <10 °C, followed by filtration, washing, and drying to obtain Boc-L-asparagine

Representative Experimental Data

Parameter Embodiment 1 Embodiment 2 Embodiment 3
L-Asparagine (g/mol) 150 g (1 mol) 150 g (1 mol) 150 g (1 mol)
(Boc)2O (g/mol) 240 g (1.1 mol) 262 g (1.2 mol) 218 g (1 mol)
Water (mL) 700 700 700
NaOH solution (10 M, mL) 300 300 300
pH during reaction 9–10 9–10 9–10
Reaction temperature (°C) 25–30 initially, then 34 25–30 initially, then 34 25–30 initially, then 34
Reaction time (h) 4 4 4
Acidification pH 4.3 4.3 4.3
Product yield (g) 192 (128% weight yield) 217.5 (145% weight yield) 202.5 (135% weight yield)
Molar yield (%) 90.5 Not specified Not specified

Note: The weight yield exceeding 100% is due to the increased molecular weight after Boc protection.

Introduction of the Xanthyl Group at the γ-Position

The γ-xanthylation involves the selective attachment of the xanthyl moiety to the side chain amide nitrogen of Boc-L-asparagine. The typical precursor for this step is 9-hydroxyxanthene.

Raw Materials and Reaction

  • Starting Materials: Boc-L-asparagine and 9-hydroxyxanthene
  • Reaction Type: Nucleophilic substitution or coupling reaction to form the N-γ-xanthyl derivative
  • Conditions: Usually conducted under mild conditions compatible with the Boc protecting group to avoid deprotection
  • Purification: The product is isolated as a white to off-white solid, often by crystallization or chromatographic methods

Mechanistic Considerations

The xanthyl group is introduced to enhance the stability and functional properties of the amino acid derivative, facilitating its use in peptide synthesis and bioconjugation. The Boc group protects the α-amino group during this modification, ensuring regioselectivity.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Boc Protection of L-asparagine L-Asparagine, (Boc)2O, water, NaOH (pH 9–10), 25–40 °C, 4–6 h Boc-L-asparagine with high yield (~90%)
2 Acidification and Isolation HCl (6 M), <10 °C, pH 4.0–4.5 Precipitation and filtration of Boc-L-asparagine
3 γ-Xanthylation Boc-L-asparagine, 9-hydroxyxanthene, mild conditions Formation of this compound
4 Purification Crystallization or chromatography Pure white to off-white solid

Research Findings and Optimization Notes

  • The use of water as a solvent for Boc protection is environmentally friendly and cost-effective compared to organic solvents.
  • Maintaining alkaline pH during Boc protection is crucial for high yield and purity.
  • Acidification at low temperature (<10 °C) prevents decomposition and ensures efficient precipitation of the product.
  • The molar ratio of (Boc)2O to L-asparagine can be optimized (1.0–1.2 equivalents) to maximize yield without excess reagent waste.
  • The xanthylation step requires careful control to maintain the Boc protecting group intact and to achieve selective substitution at the γ-position.
  • Optical purity and physical properties such as melting point and optical rotation are consistent with literature values, confirming the identity and quality of the compound.

Q & A

Q. What are the common synthetic strategies for preparing N-α-Boc-N-γ-xanthyl-L-asparagine, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection and coupling steps. For example, N-xanthyl-protected amino acids can be synthesized via N-carboxyanhydrides (NCAs) in aqueous-organic media. A key step involves coupling N-xanthyl NCAs (e.g., N-xanthyl-(γ-methyl)-L-glutamic acid NCA) with amino acids under pH-controlled conditions (pH 9–10) using dimethylformamide (DMF) as a solvent. Maintaining precise pH via titration (e.g., triethylamine) ensures optimal reactivity, with yields exceeding 85% in optimized protocols .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should discrepancies between methods be addressed?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry and protecting group integrity. Discrepancies between HPLC and MS (e.g., unexpected adducts) may arise from residual solvents or incomplete purification. Re-crystallization (e.g., ethyl acetate-induced crystallization) and repeat analysis under controlled conditions (e.g., inert atmosphere) can resolve inconsistencies .

Q. How does the Boc protection strategy affect the stability of N-γ-xanthyl-L-asparagine during peptide elongation?

The Boc group is stable under basic coupling conditions but requires acidic deprotection (e.g., trifluoroacetic acid, TFA). Stability tests under varying pH (e.g., pH 9–10 during coupling) show minimal Boc cleavage, making it compatible with xanthyl group retention. However, prolonged exposure to strong bases (>pH 11) should be avoided to prevent side reactions .

Advanced Research Questions

Q. What methodologies can mitigate low yields or side products in NCA-mediated couplings of N-γ-xanthyl derivatives?

Suboptimal yields often stem from incomplete NCA activation or competing hydrolysis. Strategies include:

  • Pre-activation of NCAs with carbodiimides (e.g., EDC) and HOBt to enhance coupling efficiency .
  • Strict moisture control (e.g., anhydrous DMF, inert gas purging) to minimize NCA hydrolysis .
  • Real-time pH monitoring to maintain alkaline conditions (pH 9.5–10), critical for nucleophilic attack by amino acid residues .

Q. How can stereochemical integrity be preserved during the introduction of the xanthyl group at the N-γ position of asparagine?

The xanthyl group’s bulkiness can induce steric hindrance, risking racemization. Mitigation involves:

  • Low-temperature reactions (e.g., 0–5°C) during xanthylation to reduce kinetic energy and epimerization .
  • Use of chiral auxiliaries or enantiopure starting materials (e.g., L-asparagine with >98% enantiomeric excess) .
  • Post-synthesis chiral HPLC validation to confirm retention of configuration .

Q. What experimental approaches resolve contradictions in data when Boc deprotection yields unexpected byproducts?

If TFA-mediated Boc removal generates artifacts (e.g., tert-butyl adducts), consider:

  • Alternative deprotection agents (e.g., HCl/dioxane) with milder acidity .
  • LC-MS/MS analysis to identify byproduct structures and trace their origins (e.g., residual protecting groups or solvent interactions) .
  • Kinetic studies to optimize deprotection time and temperature, minimizing side reactions .

Q. How do solvent polarity and temperature influence the crystallization of this compound?

Crystallization is highly solvent-dependent. Ethyl acetate and tetrahydrofuran (THF) are effective for inducing crystallization due to their intermediate polarity. For example, adding ethyl acetate to a DMF solution at 40°C promotes gradual crystal growth, yielding >90% pure product . Low-polarity solvents (e.g., hexane) may precipitate amorphous residues, requiring iterative solvent screening .

Methodological Considerations

Q. What frameworks (e.g., PICO, FINER) are applicable for designing studies on N-α-Boc-N-γ-xanthyl-L-asparagine?

  • PICO : Define Population (e.g., peptide sequences), Intervention (e.g., coupling methods), Comparison (e.g., Boc vs. Fmoc protection), and Outcome (e.g., yield, purity) .
  • FINER : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (e.g., novel protecting group applications), Novel (e.g., resolving stereochemical challenges), Ethical (e.g., non-hazardous solvents), and Relevant (e.g., peptide drug development) .

Q. How should raw data from synthesis and characterization be organized to facilitate reproducibility?

  • Tabulate reaction parameters (e.g., solvent ratios, pH, temperature) and outcomes (yield, purity) in supplementary materials.
  • Include processed data (e.g., NMR shifts, HPLC retention times) in the main text, with raw spectra in appendices .
  • Document instrument calibration details (e.g., NMR lock solvent, MS ionization settings) to ensure cross-lab comparability .

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